1-(吲哚-3-基)-2-(苯磺酰基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

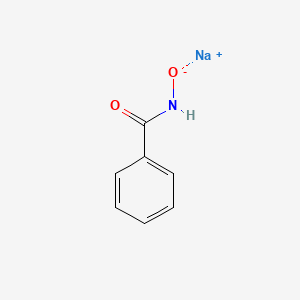

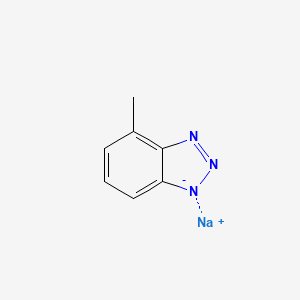

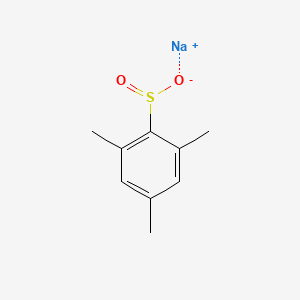

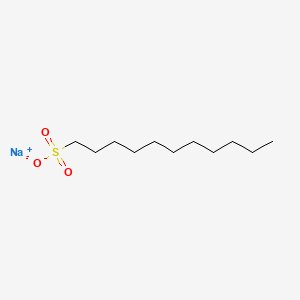

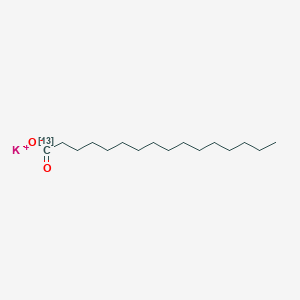

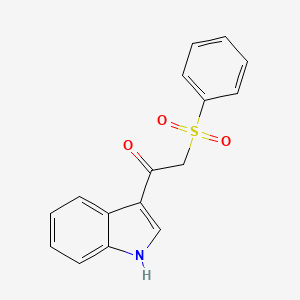

“1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” involves a series of chemical reactions. One method involves a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols . Another method involves a direct nucleophilic substitution reaction of a secondary α-carbonyl-substituted hydroxyl group .Molecular Structure Analysis

The molecular structure of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” is characterized by a sulfonyl-bound phenyl ring forming a dihedral angle with the indole ring system . The molecular structure is stabilized by intramolecular C—H…O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” include a sequential C–H allenylation/annulation and a direct nucleophilic substitution reaction of a secondary α-carbonyl-substituted hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .科学研究应用

合成与生物学评估

查耳酮衍生物作为抗炎剂

合成了一系列 1-(吲哚-3-基)-2-(苯磺酰基)乙酮衍生物,并评估了它们的抗炎活性。这项研究使用大鼠后爪水肿模型来测试这些化合物的有效性 (Rehman, Saini, & Kumar, 2022)。

具有抗菌和抗真菌活性的新型 1H-吲哚衍生物

另一项研究从 1-(吲哚-3-基)-2-(苯磺酰基)乙酮合成了新的 1H-吲哚衍生物。这些化合物对黑曲霉、白色念珠菌、枯草芽孢杆菌和大肠杆菌等生物表现出显着的抗菌和抗真菌活性 (Anonymous, 2020)。

合成和化学表征

新型 N-芳基磺酰基-3-(2-基-乙酮)-6-甲基吲哚衍生物的合成

一项研究专注于合成衍生物作为 HIV-1 复制的抑制剂,表现出对 HIV-1 复制的有希望的活性,且细胞毒性最小 (Che 等人,2015 年)。

含有苯磺酰基的二芳基吡唑的合成

这项研究合成了含有苯磺酰基部分的基于查耳酮的二芳基吡唑,并评估了它们的抗炎活性。还进行了分子对接研究 (Nassar 等人,2011 年)。

簇合吲哚-1,2,4-三嗪衍生物的抗惊厥评估

吲哚衍生物被合成并评估为潜在的抗惊厥剂,其中特定衍生物在测试中显示出显着的活性 (Ahuja & Siddiqui, 2014)。

生物学表征和应用

- 具有抗菌活性的新型基于吲哚的 1,3,4-恶二唑:这项研究合成了新型基于吲哚的 1,3,4-恶二唑,突出了它们在抗菌活性方面的潜力 (Nagarapu & Pingili, 2014)。

未来方向

The synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” and similar indole derivatives is a topic of ongoing research, with potential applications in the development of new drugs . The efficient synthesis of these compounds could improve the efficiency of drug production and increase the range of potential indole-based pharmaceuticals .

属性

IUPAC Name |

2-(benzenesulfonyl)-1-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(11-21(19,20)12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDHHPXSHNAKNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635869 |

Source

|

| Record name | 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone | |

CAS RN |

292855-52-8 |

Source

|

| Record name | 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。